(2-Amino-2-methylpropyl)(benzyl)methylamine

Overview

Description

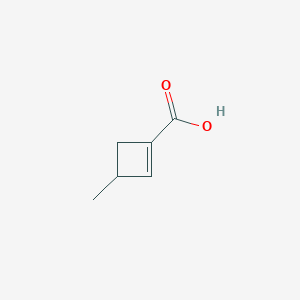

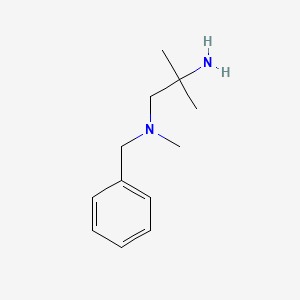

“(2-Amino-2-methylpropyl)(benzyl)methylamine” is a chemical compound with the CAS Number: 89515-07-1 . It has a molecular weight of 192.3 and its molecular formula is C12H20N2 . It is typically stored at 4°C and is in liquid form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H20N2/c1-12(2,13)10-14(3)9-11-7-5-4-6-8-11/h4-8H,9-10,13H2,1-3H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, amines in general can undergo a variety of reactions. For example, they can react with boronic acids to produce primary aryl-, heteroaryl-, and alkyl amines . They can also undergo decarboxylative transamination to produce a variety of arylmethylamines .Scientific Research Applications

Anticonvulsant Activity

Research has shown that certain amine derivatives, including those similar in structure to (2-Amino-2-methylpropyl)(benzyl)methylamine, have potential as anticonvulsant agents. For example, studies on primary amino acid derivatives, specifically N'-benzyl 2-substituted 2-amino acetamides (a class to which our compound of interest is closely related), have documented pronounced activities in established animal models for anticonvulsant effects and neuropathic pain. These compounds are being explored for their potential to treat epilepsy and neuropathic pain due to their significant pharmacological effects (King et al., 2011).

Neuroleptic Activity

Derivatives of this compound have been explored for their neuroleptic (antipsychotic) properties. For instance, benzamides of N,N-disubstituted ethylenediamines, closely related to our compound of interest, have shown inhibitory effects on apomorphine-induced stereotyped behavior in rats, indicating potential neuroleptic activity. These findings suggest the possibility of developing new antipsychotic drugs based on the structural framework of this compound and its derivatives (Iwanami et al., 1981).

Anti-Inflammatory Properties

Certain amine derivatives have been investigated for their anti-inflammatory properties. Although not directly related to this compound, these studies provide insights into the broader pharmacological potentials of amine compounds. For instance, peripheral benzodiazepine receptor ligands have demonstrated in vivo anti-inflammatory effects in models of induced paw edema, suggesting a potential therapeutic avenue for inflammatory conditions (Torres et al., 1999).

Anti-Diabetic Effects

Research into the biological activities of phenyl amino-methyl-phenol derivatives, which share structural similarities with this compound, has indicated potential anti-diabetic effects. These compounds have been evaluated in animal models of diabetes, showing significant effects on blood sugar levels, suggesting their potential utility in managing diabetes mellitus (Chandra et al., 2020).

Toxicological Studies

Amines similar to this compound have been the subject of toxicological studies to evaluate their safety profile. For example, the metabolism and toxicological effects of N-methyl-N-nitroso derivatives have been examined to assess their potential carcinogenicity and toxicity, providing valuable information for the safe development of amine-based therapeutic agents (Schweinsberg et al., 1979).

Safety and Hazards

The safety information for “(2-Amino-2-methylpropyl)(benzyl)methylamine” indicates that it has GHS05 and GHS07 pictograms, which represent corrosive and harmful substances respectively . The signal word is "Danger" . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

Future Directions

properties

IUPAC Name |

1-N-benzyl-1-N,2-dimethylpropane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2/c1-12(2,13)10-14(3)9-11-7-5-4-6-8-11/h4-8H,9-10,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEVBULSQPZAIAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN(C)CC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B3297096.png)

![4-(N,N-dimethylsulfamoyl)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B3297100.png)

![2,4-dimethyl-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide](/img/structure/B3297109.png)

![4-(N,N-dimethylsulfamoyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B3297115.png)

![5-bromo-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B3297119.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B3297129.png)

![(E)-N-(6-bromobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B3297135.png)

![N-(6-ethylbenzo[d]thiazol-2-yl)-3,4-dimethoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B3297141.png)

![5-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B3297147.png)

![N-{3-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide](/img/structure/B3297153.png)

![2-[(4-Methyl-1,3-thiazol-2-yl)amino]acetic acid](/img/structure/B3297180.png)

![8-Hydrazino-6-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3297189.png)